4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid, also known as CPTH, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPTH is a potent inhibitor of histone acetyltransferases (HATs), which play a crucial role in the regulation of gene expression.
Wirkmechanismus
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid inhibits the activity of HATs, which are enzymes that add acetyl groups to histone proteins, thereby regulating gene expression. By inhibiting HAT activity, 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid can alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest in the G1 phase. 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been shown to sensitize cancer cells to radiation therapy by inhibiting DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has several advantages for lab experiments, including its high potency and specificity for HAT inhibition. However, 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid is also known to have poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid research, including the development of more potent and selective HAT inhibitors, the investigation of the role of HATs in other diseases besides cancer, and the exploration of combination therapies involving 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid and other cancer treatments. Additionally, more research is needed to determine the optimal dosing and administration of 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid for maximum therapeutic efficacy.
Synthesemethoden
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction with 5-amino-2-cyanobenzothiazole. The resulting intermediate is then reacted with sulfonyl chloride to yield 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-[(5-cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S2/c13-6-8-2-4-11(20-8)21(18,19)14-9-3-1-7(12(16)17)5-10(9)15/h1-5,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQXEGYZJNLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NS(=O)(=O)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyanothiophen-2-yl)sulfonylamino]-3-hydroxybenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.